1-(4-formylphenyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(4-Formylphenyl)-1H-indole-3-carbaldehyde is an organic compound that features both an indole and a formylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-formylphenyl)-1H-indole-3-carbaldehyde typically involves the condensation of 4-formylphenylboronic acid with indole-3-carbaldehyde under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Formylphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products:
Oxidation: 1-(4-carboxyphenyl)-1H-indole-3-carbaldehyde.
Reduction: 1-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Formylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-formylphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring can interact with biological receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but lacks the indole moiety.
Indole-3-carbaldehyde: Contains the indole and formyl groups but lacks the phenyl substitution.
Uniqueness: 1-(4-Formylphenyl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole and formylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate for various research applications.
Properties
IUPAC Name |
1-(4-formylphenyl)indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-12-5-7-14(8-6-12)17-9-13(11-19)15-3-1-2-4-16(15)17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUODRSAVHPDUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332209 | |
Record name | 1-(4-formylphenyl)indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820085 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692287-40-4 | |
Record name | 1-(4-formylphenyl)indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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